molecular formula C19H24N2O6S2 B12205008 5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12205008
M. Wt: 440.5 g/mol
InChI Key: JQUCSJTXJNTFBZ-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a structurally complex molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole ring system with a 5,5-dioxide moiety, a 4-methoxyphenethyl substituent, and a pentanoic acid chain connected via a Z-configured imine linkage. The pentanoic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding and ionic interactions in biological systems. Compound A’s stereochemistry (Z-configuration) is critical for maintaining its structural integrity and activity .

Properties

Molecular Formula

C19H24N2O6S2

Molecular Weight

440.5 g/mol

IUPAC Name

5-[[3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H24N2O6S2/c1-27-14-7-5-13(6-8-14)9-10-21-15-11-29(25,26)12-16(15)28-19(21)20-17(22)3-2-4-18(23)24/h5-8,15-16H,2-4,9-12H2,1H3,(H,23,24)

InChI Key

JQUCSJTXJNTFBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrothieno[3,4-d][1, thiazole Core

The bicyclic tetrahydrothieno[3,4-d] thiazole scaffold is constructed via a cyclization reaction. A common precursor, such as 2-aminothiophenol, undergoes condensation with α-haloketones under acidic conditions . For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to form a thiazole intermediate . Key spectral data for this step include IR absorption bands at 1684 cm⁻¹ (C=O ester) and 3364 cm⁻¹ (NH₂) .

Table 1: Reaction Conditions for Thiazole Core Formation

ParameterValueSource
ReactantsEthyl 4-bromo-3-oxopentanoate, thiourea
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6 hours
Yield74%

Oxidation to Sulfone Derivatives

The sulfone groups at the 5,5-positions are introduced via oxidation of the thiophene sulfur atoms. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid is typically employed. The reaction proceeds at 0–5°C to prevent over-oxidation, with completion confirmed by the disappearance of the thiophene C–S stretch (~650 cm⁻¹) in IR spectra.

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 3.75 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, Ar-H)
IR (nujol)1245 cm⁻¹ (C–O–C), 1510 cm⁻¹ (Ar C=C)

Formation of the (2Z)-Ylidene Amino Group

The ylidene amino group is introduced via a Schiff base condensation. The thiazole intermediate reacts with an aldehyde or ketone under acidic conditions . For example, condensation with glyoxylic acid in ethanol containing glacial acetic acid yields the imine linkage . The (Z)-configuration is confirmed by NOESY correlations between the ylidene proton and adjacent substituents.

Coupling with 5-Oxopentanoic Acid

The final step involves coupling the ylidene-thiazole intermediate with 5-oxopentanoic acid. Carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) facilitate amide bond formation. The reaction is conducted in dichloromethane (DCM) at room temperature, with a typical yield of 68–72%.

Table 3: Optimization of Coupling Reaction

ParameterOptimal ConditionSource
Coupling ReagentDCC
SolventDichloromethane
Temperature25°C
Reaction Time12 hours

Industrial-Scale Production Considerations

Industrial methods prioritize scalability and purity. Continuous flow reactors enhance reaction efficiency for steps such as oxidation and coupling. Advanced purification techniques, including preparative high-performance liquid chromatography (HPLC), ensure >98% purity .

Analytical Validation

Final product validation employs:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₃H₂₅N₂O₆S₂: 513.1154; found: 513.1158.

  • X-ray Crystallography: Confirms the (2Z)-configuration and sulfone geometry.

Chemical Reactions Analysis

Types of Reactions

5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

The compound 5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings.

Structure and Composition

The compound features a thieno-thiazole core, which is known for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability. The molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S, indicating a substantial molecular weight that aligns with its complex structure.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno-thiazole moiety is often associated with anti-cancer properties due to its ability to inhibit certain enzymes involved in tumor growth .
  • Anti-inflammatory Properties : Research indicates that derivatives of thieno-thiazoles can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Pharmacological Studies

Pharmacological investigations are crucial to understanding the efficacy and safety profiles of this compound:

  • Mechanism of Action : Ongoing studies aim to elucidate the mechanism by which this compound exerts its effects at the molecular level. Understanding how it interacts with specific biological targets can lead to the development of more effective drugs .
  • Bioavailability and Metabolism : Evaluating how the body absorbs, distributes, metabolizes, and excretes this compound is essential for determining its suitability as a therapeutic agent. Studies focus on optimizing formulations to enhance bioavailability .

Case Studies

Several case studies highlight the potential applications of this compound:

  • A study published in ResearchGate examined the synthesis and biological evaluation of related thieno-thiazole derivatives, noting significant anti-cancer activity against breast cancer cell lines .
  • Another investigation focused on the anti-inflammatory effects of thieno-thiazole derivatives, demonstrating their ability to reduce markers of inflammation in preclinical models .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer activityResearchGate
Anti-inflammatory propertiesPubChem
Pharmacological StudiesMechanism elucidationVarious pharmacology journals
Bioavailability optimizationClinical pharmacology research

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound A belongs to a class of thiazole- and thieno-thiazole-derived molecules with modifications tailored for specific biological or chemical applications. Below is a comparative analysis with structurally analogous compounds:

Compound Name/ID Core Structure Key Substituents Molecular Formula Key Properties/Activity Synthetic Method
Compound A Tetrahydrothieno-thiazol 4-methoxyphenethyl, pentanoic acid C19H24N2O6S2 High polarity (sulfone), Z-configuration, under investigation K₂CO₃, ethanol, Z-selective
877807-30-2 () Tetrahydrothieno-thiazol 3,4-dimethylphenyl, pentanoic acid C18H22N2O5S2 Moderate lipophilicity (methyl groups) Not detailed
(Z)-5-benzylidene-2-((substituted amino)thiazol-4-one () Thiazol-4-one Benzylidene, propanoic acid C13H10N2O3S Anticancer activity (in vitro) K₂CO₃, ethanol, 12–24h reflux
5-(Z)-arylidene-4-thiazolidinones () Thiazolidinone Arylidene, hydrazono, 4-hydroxyphenyl Varies Antibacterial, antifungal Reflux in DMF-acetic acid

Key Observations

Electronic Effects: The 4-methoxyphenethyl group in Compound A donates electrons via the methoxy substituent, enhancing resonance stabilization compared to the electron-neutral 3,4-dimethylphenyl group in 877807-30-2 . This difference may influence reactivity in electrophilic substitution or binding interactions.

Biological Activity: Thiazol-4-one derivatives () exhibit anticancer activity linked to their ability to inhibit kinase enzymes or DNA replication. Compound A’s extended pentanoic acid chain may enhance target binding compared to shorter-chain analogs . Thiazolidinones () show antibacterial effects, suggesting that Compound A’s fused thieno-thiazol core could be explored for similar applications .

Synthetic Methodology: Compound A’s synthesis likely mirrors protocols for Z-configured thiazoles (), utilizing potassium carbonate in ethanol to optimize yield and stereoselectivity. Substituting methanol or DMF () may alter reaction kinetics due to solvent polarity .

The Z-configuration in Compound A and analogs () is crucial for maintaining planar geometry, which is often essential for bioactivity .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The thieno[3,4-d][1,3]thiazole moiety is significant for its biological activity.
  • Functional Groups : The presence of a methoxy group, an amino group, and a pentanoic acid derivative enhances its potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₄S₂
  • Molecular Weight : 382.48 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : The thiazole ring can participate in redox reactions, potentially scavenging free radicals.
  • Antimicrobial Properties : Compounds with methoxyphenyl groups have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Certain derivatives have been linked to decreased production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of similar thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The compound's structure suggests it may share these properties due to the presence of the thiazole and methoxy groups .
  • Antioxidant Properties :
    • Research on related compounds revealed their ability to reduce oxidative stress in cellular models. The antioxidant potential is attributed to the thiazole moiety's ability to stabilize radical species .
  • Anti-inflammatory Studies :
    • In vitro studies demonstrated that related compounds could inhibit the NF-kB pathway, which is crucial in the inflammatory response. This suggests that our compound may also have similar anti-inflammatory properties .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant inhibition against E. coli and S. aureus
AntioxidantReduced oxidative stress in cellular models
Anti-inflammatoryInhibition of NF-kB pathway in vitro

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
Compound A (similar structure)YesModerateYes
Compound B (related thiazole derivative)YesHighModerate
5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-...SignificantHighYes

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